molecular formula C11H12N2OS B1280707 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide CAS No. 832103-01-2

5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide

Cat. No.: B1280707
CAS No.: 832103-01-2
M. Wt: 220.29 g/mol
InChI Key: GJEWXBDQJPCQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide: is a heterocyclic compound with the molecular formula C11H12N2OS. It is characterized by the presence of an amino group, a dimethylamino group, and a benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Dimethylation: The dimethylamino group is introduced using dimethylamine or its derivatives under suitable conditions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe or ligand in studies involving enzyme interactions and receptor binding. Its structural features make it suitable for investigating biological mechanisms at the molecular level.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, influencing their activity and function. The benzothiophene ring provides structural rigidity and contributes to the overall binding affinity and specificity .

Comparison with Similar Compounds

    5-Amino-1-benzothiophene-2-carboxamide: Lacks the dimethylamino group, which may affect its reactivity and binding properties.

    N,N-Dimethyl-1-benzothiophene-2-carboxamide: Lacks the amino group, which may influence its chemical behavior and applications.

    5-Nitro-N,N-dimethyl-1-benzothiophene-2-carboxamide: Contains a nitro group instead of an amino group, leading to different chemical and biological properties.

Uniqueness: 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide is unique due to the presence of both amino and dimethylamino groups, which provide a balance of reactivity and stability. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEWXBDQJPCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475455
Record name 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832103-01-2
Record name 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Reactant of Route 4
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Reactant of Route 5
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide
Reactant of Route 6
5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.